2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16259259
InChI: InChI=1S/C12H16N2O2/c15-12(16)11(10-4-6-13-7-5-10)14-8-2-1-3-9-14/h4-7,11H,1-3,8-9H2,(H,15,16)
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid

CAS No.:

Cat. No.: VC16259259

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 2-piperidin-1-yl-2-pyridin-4-ylacetic acid
Standard InChI InChI=1S/C12H16N2O2/c15-12(16)11(10-4-6-13-7-5-10)14-8-2-1-3-9-14/h4-7,11H,1-3,8-9H2,(H,15,16)
Standard InChI Key PLKDAEQFQNZXRH-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(C2=CC=NC=C2)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2-(piperidin-1-yl)-2-(pyridin-4-yl)acetic acid is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol . The compound features a piperidine ring (a six-membered amine) and a pyridine ring (a six-membered aromatic heterocycle) attached to the alpha carbon of an acetic acid group. The piperidine moiety contributes basicity due to its tertiary amine, while the pyridine ring introduces aromaticity and potential hydrogen-bonding capabilities.

Key structural attributes include:

  • Piperidine substitution: The piperidine ring adopts a chair conformation, with the nitrogen atom at position 1 participating in the acetic acid backbone.

  • Pyridine orientation: The pyridin-4-yl group positions the nitrogen atom para to the point of attachment, influencing electronic distribution and intermolecular interactions.

  • Acetic acid functionality: The carboxylic acid group enables salt formation, solubility modulation, and participation in condensation reactions .

A comparative analysis with the structurally similar compound 2-[2-(piperidin-1-yl)pyridin-3-yl]acetic acid (CAS 1781493-68-2) reveals that positional isomerism significantly impacts physicochemical properties. For instance, pyridin-4-yl substitution may enhance dipole moments compared to pyridin-3-yl analogs due to symmetric charge distribution .

Synthetic Routes and Methodologies

Nucleophilic Coupling Approaches

The synthesis of 2-(piperidin-1-yl)-2-(pyridin-4-yl)acetic acid can be inferred from analogous protocols for piperidine-pyridine hybrids. A common strategy involves:

  • Formation of the pyridin-4-yl-acetic acid precursor: Bromo-pyridin-4-yl-acetic acid ethyl ester is prepared via Friedel-Crafts acylation or halogenation of pyridine derivatives .

  • Piperidine introduction: The bromo intermediate undergoes nucleophilic substitution with piperidine in the presence of a base such as triethylamine, yielding the ethyl ester of the target compound.

  • Ester hydrolysis: The ethyl ester is hydrolyzed under acidic or basic conditions to produce the free carboxylic acid .

For example, in the synthesis of deuterium-labeled CCR2 antagonists, bromo-piperidin-4-yl-acetic acid ethyl ester was coupled with indole derivatives via nucleophilic substitution, followed by catalytic hydrogenation and hydrolysis . Adapting this method, substituting indole with pyridin-4-yl precursors would yield the desired compound.

Catalytic Hydrogenation and Cyclization

Alternative routes may employ reductive amination or cyclization reactions. A patent describing pyridinylpiperidine 5-HT1F agonists outlines the use of trifluoroacetic acid-mediated cyclization to assemble the piperidine ring, followed by coupling with pyridine-carboxylic acids . Such methods could be modified to incorporate the acetic acid moiety via Michael addition or aldol condensation.

Physicochemical Properties

While experimental data specific to 2-(piperidin-1-yl)-2-(pyridin-4-yl)acetic acid are sparse, extrapolations from analogs suggest the following properties:

PropertyValue/DescriptionSource Analogue
Molecular Weight220.27 g/mol
SolubilityModerate in polar solvents (e.g., DMSO)
pKa (Carboxylic Acid)~4.5–5.0
Melting PointNot reported

The compound’s solubility profile is likely pH-dependent, with improved aqueous solubility at higher pH due to deprotonation of the carboxylic acid group. Lipophilicity (logP) is estimated to be ~1.2–1.5, based on piperidine-containing analogs.

Pharmacological and Industrial Applications

Drug Discovery and Development

Piperidine-pyridine hybrids are prominent in medicinal chemistry due to their bioisosteric compatibility with peptide bonds and ability to cross lipid membranes. For instance:

  • CCR2 Antagonists: Deuterium-labeled analogs of JNJ-26131300, which share structural motifs with the target compound, have been investigated for inflammatory diseases .

  • 5-HT1F Agonists: Pyridinylpiperidine derivatives demonstrate efficacy in migraine treatment, as evidenced by patents detailing their synthesis and activity .

The acetic acid moiety in 2-(piperidin-1-yl)-2-(pyridin-4-yl)acetic acid could serve as a carboxylic acid bioisostere, enhancing target binding through salt bridges or hydrogen bonds .

Industrial Synthesis Challenges

Scalable production faces hurdles such as:

  • Regioselectivity: Ensuring correct substitution on the pyridine ring during coupling reactions.

  • Purification: Separating positional isomers (e.g., pyridin-3-yl vs. pyridin-4-yl) requires advanced chromatographic techniques .

Continuous flow reactors and catalytic hydrogenation have been proposed to address these issues in related compounds.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to streamline the coupling of piperidine and pyridine precursors.

  • Biological Screening: Evaluating the compound’s activity against G protein-coupled receptors (GPCRs) or ion channels.

  • Crystallographic Studies: Resolving the crystal structure to elucidate conformational preferences and intermolecular interactions.

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